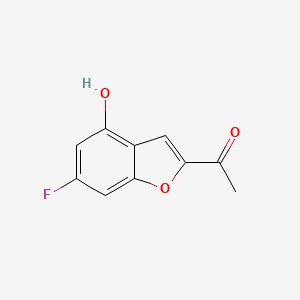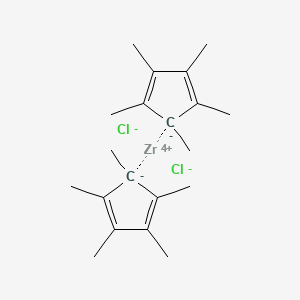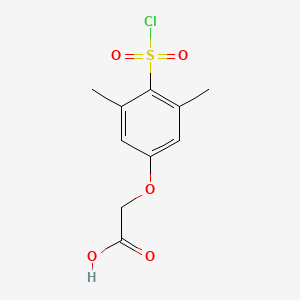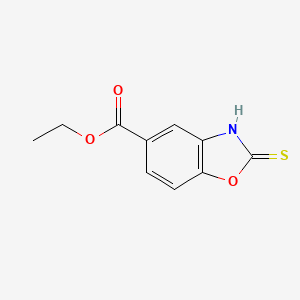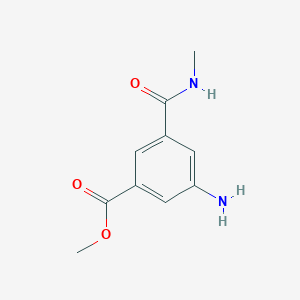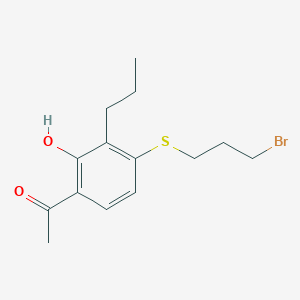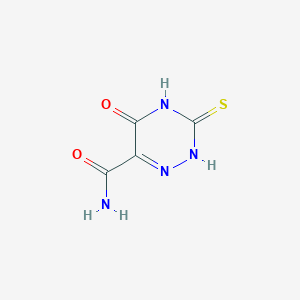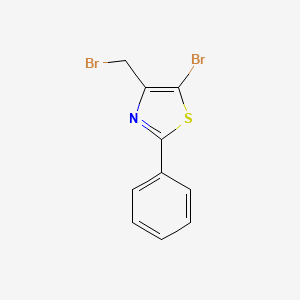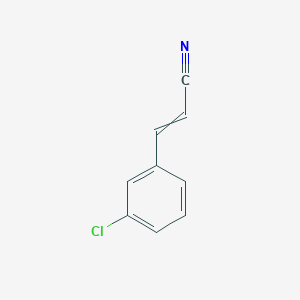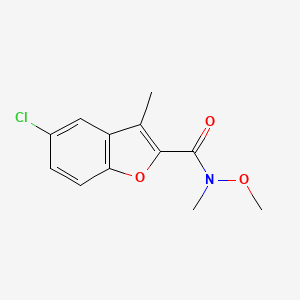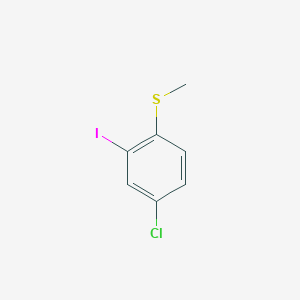
4-Chloro-2-iodo-1-(methylthio)benzene
描述
4-Chloro-2-iodo-1-(methylthio)benzene is an organic compound with the molecular formula C7H6ClIS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chlorine and iodine atoms at the 4 and 2 positions, respectively, and a methyl group is attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-1-(methylthio)benzene typically involves the reaction of 4-chloro-2-iodophenol with methylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
4-Chloro-2-iodo-1-(methylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenyl sulfane derivatives.
科学研究应用
4-Chloro-2-iodo-1-(methylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-Chloro-2-iodo-1-(methylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Iodophenyl)(methyl)sulfane: Similar structure but with the iodine atom at the 2 position instead of the 4 position.
(4-Chlorophenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.
Uniqueness
4-Chloro-2-iodo-1-(methylthio)benzene is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can influence its reactivity and properties.
属性
分子式 |
C7H6ClIS |
|---|---|
分子量 |
284.55 g/mol |
IUPAC 名称 |
4-chloro-2-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI 键 |
CQNCEYRKTAJRRH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C=C1)Cl)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

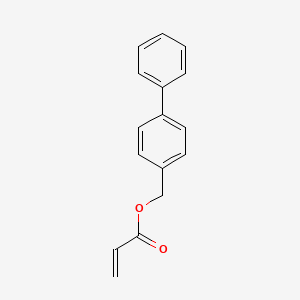
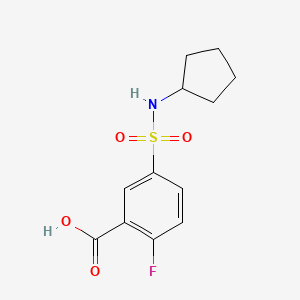
![1-Methyl-4-[5-nitro-4-(propan-2-yloxy)pyridin-2-yl]piperazine](/img/structure/B8591871.png)
